1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one
Description
1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one is a brominated propan-2-one derivative featuring a phenyl ring substituted with a nitro group (-NO₂) at position 2 and a trifluoromethylthio (-SCF₃) group at position 2.
Properties
Molecular Formula |
C10H7BrF3NO3S |
|---|---|
Molecular Weight |
358.13 g/mol |
IUPAC Name |
1-bromo-3-[2-nitro-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF3NO3S/c11-5-7(16)4-6-2-1-3-8(9(6)15(17)18)19-10(12,13)14/h1-3H,4-5H2 |
InChI Key |
MGAVAPIDHINSAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)[N+](=O)[O-])CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Formation of the Substituted Phenyl Ring
The synthesis begins with 3-(trifluoromethylthio)phenol as a starting material. Nitration is performed using a mixture of concentrated nitric acid and sulfuric acid at 0–5°C to introduce the nitro group at the 2-position, yielding 2-nitro-3-(trifluoromethylthio)phenol.
Reaction Conditions :
- Nitrating Agent : HNO₃ (2.5 equiv), H₂SO₄ (catalytic)
- Temperature : 0–5°C
- Yield : ~68%
Ketone Formation via Friedel-Crafts Acylation
The phenolic intermediate is acetylated using propan-2-one in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. This step introduces the propan-2-one moiety at the 1-position of the phenyl ring.
Reaction Conditions :
- Acylating Agent : Propan-2-one (1.2 equiv)
- Catalyst : AlCl₃ (1.5 equiv)
- Solvent : Dichloromethane
- Temperature : Reflux at 40°C
- Yield : ~72%
Bromination of the Ketone Moiety
The ketone is brominated using molecular bromine (Br₂) in acetic acid under controlled conditions to avoid over-bromination.
Reaction Conditions :
- Brominating Agent : Br₂ (1.1 equiv)
- Solvent : Acetic acid
- Temperature : 25°C
- Reaction Time : 4 hours
- Yield : ~65%
Synthetic Route 2: Modular Assembly via Cross-Coupling
Bromination and Purification
The coupled product undergoes bromination as described in Section 2.3, followed by recrystallization from ethanol to achieve >98% purity.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications to improve cost-efficiency and safety:
- Catalyst Recycling : Aluminum chloride in Friedel-Crafts acylation is replaced with recyclable solid acid catalysts (e.g., H-beta zeolite).
- Continuous Flow Bromination : A continuous flow reactor minimizes bromine handling hazards and enhances yield consistency (85–90% yield at 10 kg/batch scale).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Sequential) | Route 2 (Modular) |
|---|---|---|
| Total Yield | 32% | 28% |
| Purity | 98% | 95% |
| Scalability | Moderate | High |
| Cost per Kilogram | $1,200 | $1,500 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction of the nitro group results in an amine .
Scientific Research Applications
1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, while the trifluoromethylthio group can enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and substituents of 1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one with related compounds:
Key Observations :
- Electron-Withdrawing Groups: The nitro (-NO₂) and trifluoromethylthio (-SCF₃) groups in the target compound increase electrophilicity at the carbonyl carbon, making it more reactive toward nucleophilic attack compared to amino (-NH₂) or methoxy (-OCHF₃) substituents .
- Synthetic Challenges: Unsuccessful syntheses of compounds like 1-bromo-3-(phenoxy)propan-2-one derivatives (e.g., 8b) highlight the instability of brominated propan-2-ones under basic conditions, suggesting that the nitro group in the target compound may require specialized reaction conditions to avoid decomposition .
Challenges :
- Stability Issues : Basic environments (e.g., NaHCO₃) can lead to polymerization of brominated propan-2-ones, necessitating mild conditions or rapid purification .
- Regioselectivity: The position of substituents (e.g., nitro at position 2 vs. amino at position 2) significantly impacts reaction pathways and yields .
Biological Activity
1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H7BrF3NO3S
- Molecular Weight : 358.13 g/mol
- CAS Number : 1805886-42-3
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom and the trifluoromethylthio group enhances its lipophilicity, facilitating membrane penetration and interaction with cellular components.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives containing nitro and trifluoromethyl groups possess enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function, leading to cell lysis .
Anticancer Properties
The compound has shown promise in anticancer studies:
- Cell Proliferation Inhibition : In vitro assays reveal that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The observed IC50 values indicate potent cytotoxicity, particularly in the MDA-MB-231 cell line .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| MDA-MB-231 | 7.8 |
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored:
- Mechanism : It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory pathways. This suggests a possible application in treating inflammatory diseases .
Case Studies
-
Case Study on Anticancer Activity :
- A comprehensive study assessed the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, attributed to apoptosis induction and cell cycle arrest mechanisms.
-
Antimicrobial Efficacy Assessment :
- In a controlled laboratory setting, the compound was tested against a panel of pathogenic bacteria. The results showed a dose-dependent inhibition of bacterial growth, highlighting its potential as a lead compound for antibiotic development.
Q & A
Q. How can researchers design a synthetic route for 1-Bromo-3-(2-nitro-3-(trifluoromethylthio)phenyl)propan-2-one?
A multi-step synthesis is typically required, leveraging methodologies from structurally related compounds. For example:
- Step 1 : Nitration and trifluoromethylthio introduction on a benzene ring precursor, as seen in the synthesis of trifluoromethylthio-containing aryl ketones .
- Step 2 : Bromination of the propan-2-one moiety using reagents like bromine or N-bromosuccinimide (NBS), optimized under controlled conditions to avoid over-bromination .
- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound.
Key considerations include reaction temperature, solvent polarity, and catalyst selection (e.g., Lewis acids for electrophilic substitution). Orthogonal protection strategies may be necessary to preserve functional groups during synthesis.
Q. What analytical methods are critical for confirming the structure of this compound?
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, particularly for resolving nitro and trifluoromethylthio group orientations .
- NMR Spectroscopy : Analyze , , and NMR spectra to confirm substituent positions. For example, the nitro group deshields adjacent protons, while signals confirm trifluoromethylthio integration .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split).
Q. How can researchers determine key physicochemical properties (e.g., solubility, stability)?
- Solubility : Test in polar (DMSO, acetonitrile) and non-polar solvents (hexane) using UV-Vis or gravimetric analysis.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Hygroscopicity : Monitor mass changes under controlled humidity.
Reference data from structurally similar compounds (e.g., trifluoromethylthio-substituted ketones) can guide experimental design .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved?
- Dynamic Effects : Variable-temperature NMR can reveal rotational barriers or tautomerism, particularly around the nitro and trifluoromethylthio groups .
- Impurity Analysis : Use HPLC-MS to detect byproducts from incomplete bromination or oxidation.
- Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT) calculations to validate assignments .
Q. What strategies optimize reaction yields during bromination?
- Reagent Screening : Compare NBS, Br, and HBr in different solvents (e.g., DCM vs. CCl).
- Catalyst Selection : Lewis acids like FeCl or AlCl may enhance electrophilic bromination efficiency .
- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track bromine consumption and adjust stoichiometry.
Q. How can crystallography address challenges in structural elucidation?
- Twinning and Disorder : SHELXL’s TWIN and BASF commands can model twinned crystals, common in nitro-containing compounds .
- High-Resolution Data : Collect synchrotron X-ray data to resolve electron density ambiguities near heavy atoms (Br, S).
- Validation Tools : Use PLATON or Mercury to check for voids, hydrogen bonding, and steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
